Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate
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Description
Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C25H26N2O6S2 and its molecular weight is 514.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthetic Routes and Chemical Transformations : The chemical synthesis of complex molecules often involves multiple steps, including cyclization, conjugate additions, and intramolecular acylation. For example, conjugate additions to acetylenic sulfones followed by intramolecular alkylation can lead to the formation of piperidines and related structures, which are crucial in the synthesis of various pharmaceutical compounds (Back & Nakajima, 2000).
Regioselectivity in Chemical Reactions : The influence of solvents on the regioselectivity of sulfoxide thermolysis in compounds similar to the one has been studied, highlighting the importance of solvent choice in determining product outcomes in synthetic chemistry (Bänziger, Klein, & Rihs, 2002).
Pharmacological Properties : Research on benzoic acid derivatives, including structural analogs to the compound , has revealed insights into structure-activity relationships, offering pathways to the development of novel hypoglycemic agents. This underscores the potential for related compounds in therapeutic applications (Grell et al., 1998).
Chemical Functionalities and Their Implications
Aminocarbonylation Reactions : Alkoxycarbonylpiperidines, related to the functional groups in the molecule of interest, serve as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, which are pivotal in synthesizing carboxamides and ketocarboxamides. This process has implications for the development of pharmaceuticals and advanced materials (Takács et al., 2014).
Binding Affinity and Molecular Interaction : The study of methoxy- and fluorine-substituted analogs of compounds, focusing on their binding affinity for receptors, can lead to the development of novel medical imaging tracers and therapeutic agents. This research is indicative of the potential for methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate in biomedical applications (Tobiishi et al., 2007).
Properties
IUPAC Name |
methyl 3-[[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S2/c1-32-19-10-12-20(13-11-19)35(30,31)27-14-6-9-18(16-27)24(28)26-21-15-22(17-7-4-3-5-8-17)34-23(21)25(29)33-2/h3-5,7-8,10-13,15,18H,6,9,14,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRIGSMKRQQIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.